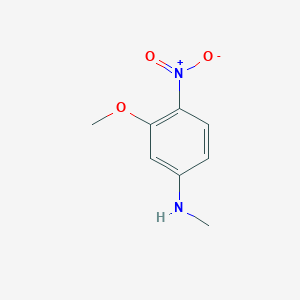

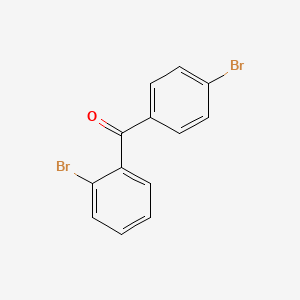

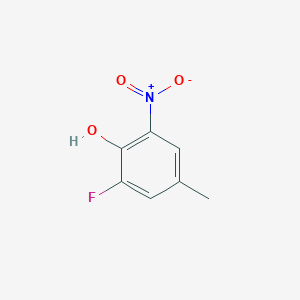

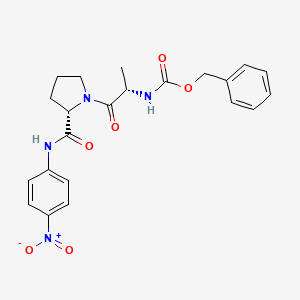

![molecular formula C8H7N3O2 B1359199 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1138444-24-2](/img/structure/B1359199.png)

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Overview

Description

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound with the empirical formula C8H7N3O2 . It is part of the imidazole group, which is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular weight of this compound is 177.16 . The SMILES string representation of its structure is Cn1cnc2cc(cnc12)C(O)=O .Scientific Research Applications

Functionalization Reactions Studies :

- Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, highlighting the synthesis of 3H-imidazo[4,5-b] pyridine derivative from specific reactions, offering insight into the chemical behavior of these compounds (Yıldırım, Kandemirli, & Demir, 2005).

Structural and Vibrational Analysis :

- Lorenc et al. (2008) explored the molecular structure, vibrational energy levels, and potential energy distribution of 3H-imidazo[4,5-b]pyridine and its methyl derivatives, using density functional theory and X-ray data (Lorenc et al., 2008).

Synthesis and Chemical Transformation :

- Smalley (1966) described the preparation of 3-Methyl-3H-imidazo[4,5-b]pyridine through the thermolysis of specific azidopyridines, providing insight into synthetic methods (Smalley, 1966).

- Crawforth and Paoletti (2009) developed a one-pot synthesis method for imidazo[1,5-a]pyridines, demonstrating the versatility in synthesizing various derivatives (Crawforth & Paoletti, 2009).

Antimicrobial and Anticancer Applications :

- Shelke et al. (2017) synthesized new derivatives of 3H-imidazo[4,5-b]pyridine and evaluated their anticancer and antimicrobial activities, finding significant bioactivity in some compounds (Shelke et al., 2017).

Material Science and Corrosion Inhibition :

- Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives as corrosion inhibitors for mild steel, showcasing their potential in material science applications (Saady et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors .

Mode of Action

It’s known that organic inhibitors like this compound generally work through adsorption on the surface of mild steel .

Biochemical Pathways

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid: may influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Imidazo[4,5-b]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

It’s known that imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .

Biochemical Analysis

Biochemical Properties

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a GABA A receptor positive allosteric modulator, which can enhance the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit proton pumps and aromatase enzymes, contributing to its potential as a therapeutic agent in conditions like gastric ulcers and hormone-dependent cancers .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the NF-kappaB signaling pathway, which plays a critical role in inflammation and immune responses . By affecting this pathway, this compound can alter the expression of genes involved in inflammatory responses and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors and enzymes, modulating their activity. For instance, its interaction with GABA A receptors enhances the receptor’s response to GABA, leading to increased inhibitory neurotransmission . Additionally, this compound can inhibit the activity of proton pumps and aromatase enzymes, affecting gastric acid secretion and estrogen synthesis, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert therapeutic effects without significant toxicity. At high doses, it may cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is crucial to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Its distribution within the body can affect its localization and accumulation in target tissues, influencing its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name |

3-methylimidazo[4,5-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-4-10-6-2-5(8(12)13)3-9-7(6)11/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPELOYZLVAHJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629482 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1138444-24-2 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)